N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide is a chemical compound with a unique structure that has garnered attention in scientific research[_{{{CITATION{{{1{N-(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl ...{{{CITATION{{{_2{this compound ...](https://www.smolecule.com/products/s3247636).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structure[_{{{CITATION{{{_1{N-(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl .... Key reaction conditions include the use of specific catalysts and solvents to ensure the correct stereochemistry of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles under different conditions.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and disease treatment.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses that are being studied for therapeutic potential.
Comparison with Similar Compounds
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:
N-[(3S,4R)-4-(1-Ethylimidazol-2-yl)pyrrolidin-3-yl]acetamide
N-[(3S,4R)-4-(1-Propylimidazol-2-yl)pyrrolidin-3-yl]acetamide
N-[(3S,4R)-4-(1-Butylimidazol-2-yl)pyrrolidin-3-yl]acetamide
These compounds differ in the alkyl group attached to the imidazole ring, which can affect their biological activity and applications.
Properties
IUPAC Name |
N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNBJXDTZRHFC-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNCC1C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.